2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a 4-methylphenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid.
Reduction Reactions: The benzamide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide
- 3,5-dichloro-N-[(4-methylphenyl)methyl]benzamide
- 2,5-dichloro-N-[(4-chlorophenyl)methyl]benzamide
Uniqueness
2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide is unique due to the specific positioning of the chlorine atoms and the 4-methylphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16)6-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
GUYDHSUTXQPHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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